molecular formula C16H15Cl2N3O3S B12689307 Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-chloro-4-(formylamino)phenyl)- CAS No. 307556-44-1

Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-chloro-4-(formylamino)phenyl)-

Cat. No.: B12689307
CAS No.: 307556-44-1
M. Wt: 400.3 g/mol
InChI Key: VFHRETBWOOACPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of chloro, dimethoxy, and formylamino functional groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- typically involves the reaction of appropriate substituted anilines with thiourea under controlled conditions. The reaction may proceed through the formation of intermediate isothiocyanates, which then react with the second aniline derivative to form the final product. Common reagents used in the synthesis include chloroform, dimethylformamide (DMF), and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives, including this compound, can undergo various chemical reactions such as:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antiviral, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and formylamino groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-: Another thiourea derivative with similar structural features.

    Thiourea, N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)-: Differing in the position of chloro and methoxy groups.

Uniqueness

Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- is unique due to the specific arrangement of its functional groups, which may impart distinct chemical reactivity and biological activity compared to other thiourea derivatives.

Properties

CAS No.

307556-44-1

Molecular Formula

C16H15Cl2N3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]formamide

InChI

InChI=1S/C16H15Cl2N3O3S/c1-23-14-7-15(24-2)13(6-11(14)18)21-16(25)20-12-4-3-9(19-8-22)5-10(12)17/h3-8H,1-2H3,(H,19,22)(H2,20,21,25)

InChI Key

VFHRETBWOOACPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)NC=O)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.